tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate

Description

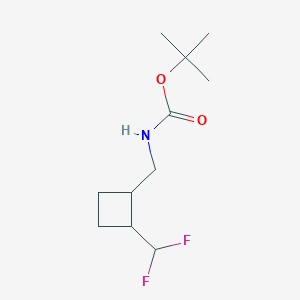

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate is a carbamate derivative featuring a cyclobutyl ring substituted with a difluoromethyl group and a carbamate-protected amine. The cyclobutyl ring provides conformational rigidity, while the difluoromethyl group enhances metabolic stability and lipophilicity, influencing bioavailability and binding affinity.

Properties

Molecular Formula |

C11H19F2NO2 |

|---|---|

Molecular Weight |

235.27 g/mol |

IUPAC Name |

tert-butyl N-[[2-(difluoromethyl)cyclobutyl]methyl]carbamate |

InChI |

InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-6-7-4-5-8(7)9(12)13/h7-9H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

KLWKFROXBVXCQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC1C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate typically involves the reaction of a cyclobutyl derivative with a difluoromethylating agent, followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Cyclopropane Analogs

Example: tert-Butyl (S)-(4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate (5r)

- Structural Differences : Replaces the cyclobutyl ring with a cyclopropane and incorporates a thiazine moiety.

- Functional Impact: The smaller cyclopropane ring increases ring strain but may enhance binding to enzyme active sites (e.g., BACE1).

- Synthesis : Prepared via a similar amine coupling route (86% yield), suggesting comparable synthetic accessibility .

| Property | Target Compound | Cyclopropane Analog (5r) |

|---|---|---|

| Ring Size | Cyclobutyl | Cyclopropane |

| Key Functional Groups | Difluoromethyl | Thiazine, Difluorophenyl |

| Synthetic Yield | N/A | 86% |

| Application | Enzyme Inhibitors | BACE1 Inhibitors |

Mercapto-Substituted Carbamates

Examples :

- tert-Butyl (2-mercaptoethyl)carbamate (CAS 67385-09-5)

- tert-Butyl (3-mercaptopropyl)carbamate (CAS 93472-93-6)

- Structural Differences : Replace the difluoromethylcyclobutyl group with thiol-containing chains (mercaptoethyl/propyl).

- Functional Impact : Thiol groups confer nucleophilicity, enabling disulfide bond formation or metal coordination. However, thiols are prone to oxidation, reducing stability compared to the fluorine-stabilized target compound.

- Similarity Scores : 0.88–0.93 (based on carbamate backbone divergence) .

| Property | Target Compound | Mercaptoethyl Carbamate |

|---|---|---|

| Substituent Reactivity | Low (C-F bonds) | High (SH group) |

| Stability | High | Moderate (oxidation-prone) |

| Potential Applications | Drug Intermediates | Chelators, Crosslinkers |

Polyethylene Glycol (PEG)-Like Carbamates

Examples :

- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 106984-09-2)

- Structural Differences : Substituents include ethoxy chains instead of the cyclobutyl-difluoromethyl group.

- Functional Impact : Ethoxy groups enhance hydrophilicity, improving aqueous solubility. This contrasts with the target compound’s lipophilic profile, which favors blood-brain barrier penetration.

- Similarity Scores : 0.97 (high backbone similarity but divergent side chains) .

| Property | Target Compound | PEG-like Carbamate |

|---|---|---|

| Solubility | Lipophilic | Hydrophilic |

| Pharmacokinetics | CNS penetration | Peripheral distribution |

| Use Cases | Neuroactive drugs | Drug delivery systems |

Halogenated Aromatic Carbamates

Examples :

- tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate (CAS 2358751-42-3)

- Structural Differences : Aromatic sulfonyl and halogen (Br/Cl) substituents vs. aliphatic difluoromethylcyclobutyl.

- However, bromine/chlorine may raise toxicity concerns compared to fluorine.

- Synthesis : Multiple suppliers indicate commercial availability, unlike the target compound, which is likely custom-synthesized .

| Property | Target Compound | Halogenated Analog |

|---|---|---|

| Electronic Effects | Moderate (C-F) | Strong (C-Br/C-Cl) |

| Toxicity Risk | Low | Moderate |

| Synthetic Accessibility | Low | High (commercially available) |

Key Research Findings

Cyclobutyl vs.

Fluorine vs. Thiol : Difluoromethyl groups offer superior stability over thiols, making the target compound more suitable for long-duration in vivo studies .

Lipophilicity vs. Hydrophilicity : The target compound’s lipophilicity is advantageous for CNS-targeting drugs, whereas PEG-like derivatives prioritize solubility .

Halogen Trade-offs : While halogenated analogs are readily available, their higher toxicity profiles limit therapeutic use compared to fluorine-containing derivatives .

Q & A

Q. What synthetic routes are documented for tert-Butyl ((2-(difluoromethyl)cyclobutyl)methyl)carbamate?

The compound is synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and protective group chemistry. For example, tert-butyl carbamate intermediates are often prepared by reacting amines with 2,4-dichloro-5-nitropyrimidine derivatives in the presence of NaHCO₃ in THF, followed by reduction (e.g., Fe/NH₄Cl) and subsequent functionalization (e.g., reaction with methyl 2-chloro-2-oxoacetate). Purification typically involves column chromatography with solvents like EtOAc/hexane .

Example Synthesis Steps (from ):

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | 2,4-Dichloro-5-nitropyrimidine, THF, NaHCO₃, RT, 3h | 58% | Intermediate purified by column chromatography |

| 2 | Fe powder, NH₄Cl, EtOH, reflux | 70% | Reduction of nitro group to amine |

| 3 | Methyl 2-chloro-2-oxoacetate, THF, NaHCO₃ | 89% | Acetylation confirmed by MS ([M+H]⁺ = 442) |

Q. What safety protocols are critical when handling this compound?

Personal protective equipment (PPE) such as P95 respirators, nitrile gloves, and chemical-resistant lab coats are mandatory. Environmental controls (e.g., fume hoods) and spill containment measures are required due to potential acute toxicity and respiratory irritation risks. Consult SDS guidelines for first aid (e.g., eye rinsing for 15+ minutes, skin decontamination with soap) .

Q. How is the compound characterized post-synthesis?

Mass spectrometry (ESI+/MS) and column chromatography are standard for purity assessment. For example, intermediates are confirmed via molecular ion peaks (e.g., [M+H]⁺ = 386 for Step 1 in ). NMR (¹H/¹³C) and IR spectroscopy further validate structural integrity, particularly for distinguishing cyclobutyl and difluoromethyl groups .

Advanced Research Questions

Q. How does the difluoromethyl group impact the compound's physicochemical properties?

The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines via electron-withdrawing effects. Fluorine’s high electronegativity also influences lipophilicity (logP) and hydrogen-bonding capacity, which can optimize target binding. Comparative studies with non-fluorinated analogs show improved resistance to oxidative degradation .

Q. What strategies resolve low yields during cyclobutyl ring formation?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., NMP) at elevated temperatures (100°C) improve ring closure efficiency.

- Catalysis : Transition metals (e.g., Pd) or Lewis acids may accelerate cyclization.

- Substituent effects : Steric hindrance from tert-butyl carbamate groups can be mitigated by adjusting reaction time/temperature gradients .

Q. How can conflicting NMR data for structural confirmation be addressed?

Contradictions in ¹H NMR (e.g., unexpected splitting patterns) may arise from dynamic rotational isomerism or impurities. Strategies include:

- Variable Temperature (VT) NMR : Resolves overlapping signals by altering thermal conditions.

- 2D NMR (COSY, HSQC) : Clarifies coupling relationships and carbon-proton connectivity.

- Synthetic controls : Compare spectra with intermediates or analogs (e.g., non-fluorinated derivatives) .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC/UV.

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds.

- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity changes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.